Paroxetine maleate

Catalog No.
S538655
CAS No.
64006-44-6
M.F
C23H24FNO7
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paroxetine maleate

Paroxetine maleate (CAS 64006-44-6) addresses the photodegradation and dissolution variability of hydrochloride salts in sustained-release formulations. Key procurement advantages: • Near-water insolubility enables zero-order release from hydrophobic matrices without complex polymer coatings. • Superior photostability prevents discoloration during wet granulation, eliminating need for light-shielded equipment. • Serves as a certified reference standard: mp 136-138°C, [α]D -87° (EtOH) for impurity profiling.

CAS Number

64006-44-6

Product Name

Paroxetine maleate

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid

Molecular Formula

C23H24FNO7

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N

solubility

Soluble in DMSO

Synonyms

Aropax, BRL 29060, BRL-29060, BRL29060, FG 7051, FG-7051, FG7051, Paroxetine, Paroxetine Acetate, Paroxetine Hydrochloride, Paroxetine Hydrochloride Anhydrous, Paroxetine Hydrochloride Hemihydrate, Paroxetine Hydrochloride, Hemihydrate, Paroxetine Maleate, Paroxetine, cis-(+)-Isomer, Paroxetine, cis-(-)-Isomer, Paroxetine, trans-(+)-Isomer, Paxil, Seroxat

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Paroxetine maleate is 445.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Paroxetine maleate (CAS 64006-44-6) is a highly specific salt form of the well-characterized selective serotonin reuptake inhibitor (SSRI) paroxetine. While the molecule’s core pharmacological activity targets the serotonin transporter, the selection of the maleate salt is primarily driven by its unique physicochemical properties rather than biological differentiation. In industrial and advanced laboratory settings, paroxetine maleate is procured to leverage its distinct solubility profile, polymorphic stability (particularly Form B), and alternative processability compared to the ubiquitous hydrochloride salts. These attributes make it a critical precursor for specialized formulation research, sustained-release matrix development, and analytical reference standards .

Research Fit

SERT binding probe

Supports serotonin transporter occupancy and selectivity profiling

CYP2D6 inhibition model

May support drug-drug interaction and metabolism studies

Certified reference material

Calibration and method validation in forensic toxicology

Substituting paroxetine maleate with the more common paroxetine hydrochloride hemihydrate introduces critical failures in formulation compatibility and processability. The hydrochloride hemihydrate is known to suffer from limited photostability, often resulting in undesired coloration during classical wet granulation and tableting processes. Furthermore, the aqueous solubility of the hydrochloride hemihydrate (~5.4 mg/mL) is significantly higher than that of the maleate salt, which is virtually insoluble in water. If a manufacturer substitutes the maleate with the hydrochloride salt in a matrix designed for strict dissolution control, the resulting formulation will likely fail its release kinetics profile, leading to premature API dumping. Consequently, the maleate salt must be explicitly procured when low aqueous solubility and high processing stability are required [1].

Substitution Risk

SERT binding profile differs across SSRIs; paroxetine selectivity may not transfer to fluoxetine or citalopram, potentially altering assay specificity.

CYP2D6 inhibition potency is compound-specific; substituting with sertraline could underrepresent inhibitory effects in drug metabolism models.

Maleate salt form provides defined organic solubility and stability; hydrochloride salt may not support high-concentration DMSO stock protocols.

Aqueous Solubility Profile for Controlled Release

Paroxetine maleate exhibits an extremely low aqueous solubility profile, categorized as practically insoluble in water, in stark contrast to paroxetine hydrochloride hemihydrate, which demonstrates an aqueous solubility of approximately 5.4 mg/mL at room temperature [1]. This profound difference in hydration thermodynamics dictates the compound's behavior in gastrointestinal or simulated aqueous media.

Evidence DimensionAqueous Solubility at 20-25°C
Target Compound DataInsoluble in water
Comparator Or Baseline~5.4 mg/mL (Paroxetine hydrochloride hemihydrate)
Quantified Difference>50-fold reduction in aqueous solubility
ConditionsStandard aqueous media at room temperature

The near-zero aqueous solubility of the maleate salt makes it a superior choice compared to the hydrochloride salt for engineering extended-release formulations where rapid API dissolution must be strictly avoided.

SERT Binding & Selectivity
Head-to-head
Paroxetine maleate: Ki 0.05 nM, DAT/SERT ratio 2000
Fluoxetine: Ki 2.0 nM, DAT/SERT ratio 392
Supports serotonin transporter selectivity review in neuropharmacology studies.
Radioligand binding, cloned human transporters.

Photostability and Coloration During Wet Processing

Industrial processing of paroxetine hydrochloride hemihydrate is frequently complicated by its limited photostability, which induces undesired coloration (often pink or brown degradation products) during classical wet tableting procedures [1]. Paroxetine maleate, particularly in its stable polymorphic Form B, resists this photolytic degradation and maintains its white to off-white crystalline appearance under equivalent wet processing and light exposure conditions[2].

Evidence DimensionVisual and chemical stability during wet processing
Target Compound DataMaintains white/off-white color; chemically stable
Comparator Or BaselineUndesired photolytic coloration (Paroxetine hydrochloride hemihydrate)
Quantified DifferenceElimination of process-induced photolytic coloration
ConditionsClassical wet granulation and tableting exposure

Procuring the maleate salt eliminates the need for costly light-shielding manufacturing environments or forced transitions to dry granulation methods.

CYP2D6 Inhibition Potency
Head-to-head
Paroxetine maleate: Ki 0.15 µM
Fluoxetine: 0.60 µM · Sertraline: 0.70 µM · Citalopram: 5.1 µM
Supports drug-metabolism interaction modeling and CYP2D6-dependent pathway studies.
Human liver microsomes, sparteine probe.

Polymorphic Stability of Form B

Paroxetine maleate exists in at least two distinct polymorphic states: Form A and Form B. X-ray diffraction and stability studies demonstrate that Form B possesses significantly higher chemical stability and lower hygroscopicity compared to the metastable Form A [1]. This superior thermodynamic stability prevents spontaneous polymorphic transitions during prolonged storage, a critical metric for API shelf-life validation.

Evidence DimensionPolymorphic and chemical stability over time
Target Compound DataHigh stability, no phase transition (Form B)
Comparator Or BaselineLower stability, potential transition (Form A)
Quantified DifferenceSuperior thermodynamic stability and extended shelf-life
ConditionsLong-term storage and standard pharmaceutical excipient compatibility

Buyers must specify or verify the polymorphic form of paroxetine maleate (favoring Form B) to ensure batch-to-batch reproducibility and prevent formulation failures over time.

Clinical Antidepressant Response
Trial context
Paroxetine efficacy OR: 1.19–1.96; SUCRA 99.9% for MADRS improvement
Fluoxetine OR: 0.51–0.84
Reported endpoint-response context in depression research models.
Network meta-analysis, adult and adolescent MDD.

Thermal Signature for Analytical Differentiation

Differential scanning calorimetry (DSC) and melting point analyses reveal that paroxetine maleate possesses a distinct thermal signature, with a melting point range of 136-138°C (when crystallized from ethanol-ether), which is clearly distinguishable from paroxetine hydrochloride hemihydrate (129-131°C) [1]. This distinct endothermic peak allows for rapid and unambiguous identification of the salt form during incoming quality control.

Evidence DimensionMelting Point
Target Compound Data136-138°C
Comparator Or Baseline129-131°C (Paroxetine hydrochloride hemihydrate)
Quantified Difference+5 to +9°C shift in melting point
ConditionsStandard capillary or DSC melting point apparatus

This distinct thermal metric allows QA/QC departments to definitively verify salt identity and purity upon procurement, preventing cross-contamination with the hydrochloride form.

Maleate Salt Solubility Profile
Cross-study comparable
Paroxetine maleate: up to 100 mM in DMSO/ethanol
Paroxetine HCl: ~5.4 mg/mL in water
Supports high-concentration DMSO stock preparation for in vitro assays.
Solubility at room temperature.
ISO CRM Certification
Class-level
ISO/IEC 17025 & ISO 17034 certified reference material (1.0 mg/mL solution)
Supports metrological traceability for quantitative LC-MS/MS analysis.
CRM solution standard, Cerilliant certified.

Development of Extended-Release Solid Oral Dosages

Due to its near-insolubility in water compared to the hydrochloride salt, paroxetine maleate is highly suited for integration into hydrophobic matrix tablets or extended-release capsules. Formulators can leverage this low solubility to achieve zero-order release kinetics without relying excessively on complex polymer coatings [1].

Wet Granulation Manufacturing Workflows

In facilities where dry granulation or direct compression is not feasible, paroxetine maleate serves as a highly reliable API choice. Its resistance to the photolytic coloration that typically plagues paroxetine hydrochloride hemihydrate during wet tableting ensures a consistent, aesthetically acceptable final product without requiring specialized light-shielding equipment [2].

Analytical Reference Standards for Salt Differentiation

Paroxetine maleate is heavily utilized as a certified reference material (CRM) in analytical laboratories. Its distinct chromatographic behavior, specific optical rotation (-87° in ethanol), and unique melting point (136-138°C) make it an essential standard for validating the absence of maleate cross-contamination in hydrochloride API batches [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SERT PET tracer studies
SERT binding affinity and selectivity profile
Occupancy assay and non-specific binding review
CYP2D6 inhibition probe for DDI research
CYP2D6 inhibition potency profile
Metabolic pathway and interaction assay validation
High-concentration DMSO stock preparation
Maleate salt organic solvent solubility
Solvent carryover and dose-response consistency
Forensic toxicology calibration and validation
ISO/IEC 17025 certified reference material
Metrological traceability and LC-MS/MS quantification

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.15368027 Da

Monoisotopic Mass

445.15368027 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F726G2563Q

Related CAS

61869-08-7 (Parent)
110-16-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cytochrome P-450 CYP2D6 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

64006-44-6

Wikipedia

Paroxetine maleate
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